molecular formula C9H9F2N B6148174 2-(3,4-difluorophenyl)azetidine CAS No. 1270449-50-7

2-(3,4-difluorophenyl)azetidine

Cat. No.: B6148174
CAS No.: 1270449-50-7
M. Wt: 169.17 g/mol
InChI Key: HKVNWGNTUHFFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Azetidine (B1206935) Scaffold: Structural Significance and Unique Chemical Features

Azetidines are recognized for their distinct characteristics that set them apart from other saturated heterocycles. researchgate.netrsc.org These features are largely dictated by the inherent properties of the four-membered ring.

Azetidine is a four-membered saturated cyclic amine. researchgate.net The defining feature of the azetidine ring is its significant ring-strain energy, estimated to be around 25.2 to 25.4 kcal/mol. rsc.orgresearchgate.net This value is comparable to that of other strained rings like cyclopropane (B1198618) and aziridine (B145994). researchgate.net This inherent strain is a key driver of the reactivity of azetidines, making them susceptible to ring-opening reactions under appropriate conditions. rsc.orgrsc.orgresearchwithrutgers.com However, the azetidine ring is notably more stable than the highly reactive three-membered aziridine ring, which allows for easier handling and more selective chemical manipulations. rsc.orgrsc.orgresearchwithrutgers.com The reactivity of azetidines can be influenced by the electronic and steric environment of the molecule, as well as the reaction conditions. ub.bw

The strain energy of the azetidine ring makes it a useful building block in the synthesis of other nitrogen-containing compounds. researchgate.net Ring-opening and ring-expansion reactions of azetidines are valuable strategies for creating larger, more complex heterocyclic systems or highly substituted acyclic amines. researchgate.netub.bw

Table 1: Comparative Ring Strain Energies

HeterocycleRing SizeApproximate Ring Strain (kcal/mol)
Aziridine326.7-27.7
Azetidine 4 25.2-25.4
Pyrrolidine (B122466)55.4-5.8
Piperidine60

The four-membered ring of azetidine is not planar and exhibits a puckered conformation. nih.gov This puckering can be influenced by the nature and position of substituents on the ring. researchgate.net The conformational dynamics of the azetidine ring, including the inversion of the nitrogen atom, play a crucial role in determining the stereochemical outcome of reactions. nih.govresearchgate.net

Studies have shown that the introduction of substituents can significantly affect the conformational preferences of the azetidine ring. For instance, computational studies on fluorinated azetidine derivatives have demonstrated that the ring pucker can be influenced by the position of the fluorine atom. researchgate.net The interplay between steric and electronic effects of substituents dictates the most stable conformation of the azetidine ring and, consequently, its reactivity and interaction with biological targets. The conformational rigidity of the azetidine scaffold can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. enamine.net

Strategic Incorporation of Fluorine in Pharmaceutical and Agrochemical Chemistry

The introduction of fluorine atoms into organic molecules is a widely employed strategy in the development of pharmaceuticals and agrochemicals. nih.govnumberanalytics.comnumberanalytics.com The unique properties of fluorine can profoundly influence the biological activity and physicochemical characteristics of a compound. consensus.appacs.orgtandfonline.com

Fluorine is the most electronegative element, and its incorporation into a molecule can lead to significant changes in its electronic properties. numberanalytics.comconsensus.appencyclopedia.pub The strong carbon-fluorine (C-F) bond is one of the most stable in organic chemistry, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. consensus.appencyclopedia.pubrsc.org This increased stability can lead to a longer duration of action in the body. numberanalytics.com

Table 2: Key Effects of Fluorine Substitution in Drug Design

Property AffectedConsequence of Fluorination
Metabolic Stability Increased due to the strength of the C-F bond, blocking metabolic oxidation. nih.govnumberanalytics.comencyclopedia.pub
Lipophilicity Generally increased, which can improve membrane permeability. nih.govnumberanalytics.com
Binding Affinity Can be enhanced through favorable interactions with protein targets. acs.orgrsc.org
pKa Modulated through inductive effects, affecting ionization and solubility. nih.govtandfonline.comencyclopedia.pub
Conformation Can influence molecular shape and rigidity. researchgate.netrsc.org

The combination of the unique properties of the azetidine ring and the strategic incorporation of fluorine has led to a growing interest in fluorinated azetidines in medicinal chemistry. nih.govkeyorganics.net These compounds represent a promising area of chemical space for the discovery of novel bioactive molecules. keyorganics.net The rigid scaffold of the azetidine ring, combined with the metabolic stability and altered electronic properties conferred by fluorine, can result in compounds with improved pharmacokinetic and pharmacodynamic profiles. nih.gov

Research has demonstrated the potential of fluorinated azetidines in various therapeutic areas. For example, fluorinated azetidine derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism, highlighting their potential in the treatment of type 2 diabetes. nih.gov The synthesis of diverse libraries of azetidine-based scaffolds, including those with fluorine substitution, is a key strategy for exploring their potential in drug discovery, particularly for central nervous system (CNS) targets where specific physicochemical properties are required for blood-brain barrier penetration. nih.govacs.org

Current Research Landscape and Future Directions for 2-(3,4-difluorophenyl)azetidine Derivatives

The specific compound, this compound, combines the structural features of the azetidine ring with the electronic effects of a difluorinated phenyl group. While detailed research findings specifically on this compound are not extensively available in the provided search results, the broader context of research on related structures provides insights into its potential applications and areas for future investigation. The PubChem entry for this compound provides its basic structural information and predicted properties. uni.lu

Research on azetidine derivatives as GABA uptake inhibitors has shown that substitution at the 2-position with lipophilic moieties can lead to potent inhibitors. nih.gov The 3,4-difluorophenyl group in this compound would contribute to the lipophilicity of the molecule. The development of synthetic methods for creating diverse azetidine derivatives is an active area of research, with new strategies continually being reported. rsc.orgacs.orgorganic-chemistry.org These methods could be applied to synthesize and functionalize derivatives of this compound to explore their structure-activity relationships in various biological assays.

Future research on this compound and its derivatives will likely focus on:

Synthesis of Analogues: Developing efficient synthetic routes to a variety of derivatives with different substituents on the azetidine nitrogen and at other positions on the phenyl ring.

Biological Screening: Evaluating these new compounds in a range of biological assays to identify potential therapeutic applications. Given the prevalence of the phenylazetidine motif in CNS-active agents, this is a particularly promising area. nih.gov

Computational Modeling: Using computational methods to predict the binding of these molecules to various biological targets and to understand the impact of the difluorophenyl group on their conformational preferences and interactions.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different chemical features contribute to its biological activity.

The continued exploration of the chemical space around this compound holds promise for the discovery of novel chemical entities with valuable applications in medicine and beyond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1270449-50-7

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

2-(3,4-difluorophenyl)azetidine

InChI

InChI=1S/C9H9F2N/c10-7-2-1-6(5-8(7)11)9-3-4-12-9/h1-2,5,9,12H,3-4H2

InChI Key

HKVNWGNTUHFFFA-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC(=C(C=C2)F)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 3,4 Difluorophenyl Azetidine and Its Chiral Variants

Retrosynthetic Analysis of the 2-(3,4-difluorophenyl)azetidine Core

Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available starting materials. For the this compound core, the primary disconnections involve breaking the bonds that form the four-membered ring.

Two principal bond-breaking strategies emerge:

C-N Bond Disconnection: This is the most common approach for azetidine (B1206935) synthesis. acs.org Disconnecting one of the C-N bonds (specifically the N1-C4 bond) via a transform known as "intramolecular nucleophilic substitution" points to a γ-functionalized amine precursor. This precursor would be a 3-halo-1-(3,4-difluorophenyl)propan-1-amine or a related derivative where the halogen is replaced by another suitable leaving group, such as a tosylate or mesylate. The nitrogen atom of the amine acts as the nucleophile to close the ring.

[2+2] Disconnection: A [2+2] cycloaddition transform cleaves the ring into two, two-atom components. For this compound, this retrosynthetic step breaks the C2-C3 and N1-C4 bonds simultaneously. This approach leads to an imine and an alkene as the key synthons. Specifically, the imine would be derived from 3,4-difluorobenzaldehyde (B20872), and the alkene would be ethylene (B1197577) or a vinyl equivalent. This strategy is the basis for the powerful Aza-Paterno-Büchi reaction. rsc.orgnih.gov

A graphical representation of these primary retrosynthetic disconnections is shown below:

Figure 1: Retrosynthetic Analysis of this compound

graph TD
    A["this compound"] -->|C-N Disconnection| B["γ-Haloamine Precursor 
 (e.g., 1-Amino-3-chloro-1-(3,4-difluorophenyl)propane)"];
    A -->|[2+2] Disconnection| C["Imine + Alkene 
 (3,4-difluorobenzaldimine + Ethylene)"];

These fundamental disconnections pave the way for the specific synthetic strategies discussed in the following sections.

Classical and Emerging Strategies for Azetidine Ring Formation

The synthesis of the azetidine ring is a well-explored area of heterocyclic chemistry, with both established and newly developed methods being applicable to the construction of 2-aryl substituted systems like this compound. rsc.orgmagtech.com.cn

Intramolecular Cyclization Reactions

The formation of a C-N bond to close a pre-assembled carbon chain is the most traditional and widely used method for synthesizing azetidines. acs.org This approach relies on the intramolecular reaction of a nitrogen nucleophile with an electrophilic carbon center at the γ-position.

The intramolecular SN2 cyclization of γ-amino halides or γ-amino sulfonates is the cornerstone of azetidine synthesis. acs.orgresearchgate.net This method involves a 4-exo-tet cyclization, which, while sometimes challenging due to the strain of the forming four-membered ring, is a reliable route. researchgate.net

The general pathway starts with a precursor such as 1-(3,4-difluorophenyl)-3-hydroxypropan-1-amine. The hydroxyl group is first converted into a better leaving group, for example, by tosylation (forming a tosylate) or mesylation (forming a mesylate). Subsequent treatment with a non-nucleophilic base deprotonates the amine, enhancing its nucleophilicity and triggering the intramolecular cyclization to furnish the azetidine ring. A significant competing reaction is intermolecular substitution or elimination (HX removal), which can be minimized by using high-dilution conditions or carefully chosen bases. acs.org

A representative reaction scheme is detailed below:

StepReactantReagentsProductDescription
11-(3,4-difluorophenyl)-1,3-propanediolTsCl, Pyridine3-hydroxy-3-(3,4-difluorophenyl)propyl tosylateSelective tosylation of the primary alcohol.
23-hydroxy-3-(3,4-difluorophenyl)propyl tosylateNaN3, DMF3-azido-1-(3,4-difluorophenyl)propyl tosylateConversion of the remaining alcohol to an azide (B81097).
33-azido-1-(3,4-difluorophenyl)propyl tosylateH2, Pd/C3-amino-1-(3,4-difluorophenyl)propan-1-olReduction of the azide to a primary amine.
43-amino-1-(3,4-difluorophenyl)propan-1-olMsCl, Et3N3-amino-1-(3,4-difluorophenyl)propyl mesylateActivation of the hydroxyl group.
53-amino-1-(3,4-difluorophenyl)propyl mesylateK2CO3, MeCNThis compoundBase-induced intramolecular cyclization.

This table presents a plausible, generalized synthetic sequence.

Reductive cyclization offers an alternative pathway where the ring closure is driven by a reduction step. One common strategy is the reduction of β-lactams (azetidin-2-ones). acs.org The synthesis of a suitable β-lactam, such as 4-(3,4-difluorophenyl)azetidin-2-one, can be achieved through methods like the Staudinger ketene-imine cycloaddition. mdpi.com Subsequent reduction of the lactam carbonyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) yields the corresponding azetidine. acs.org This method preserves the stereochemistry of the substituents on the ring.

Another approach is the reductive cyclization of β-halo imines. For instance, a β-chloroketone can be condensed with an amine to form a β-chloroimine, which can then be reduced and cyclized in one pot using a reducing agent like sodium borohydride. The reduction of the imine generates a secondary amine that is sufficiently nucleophilic to displace the adjacent halide and form the azetidine ring. acs.org

Precursor TypeKey TransformationReagentsProductReference
β-LactamCarbonyl ReductionLiAlH₄ or B₂H₆Azetidine acs.org
β-Halo ImineReductive Amination/CyclizationNaBH₄Azetidine acs.orgacs.org

[2+2] Cycloaddition Reactions in Azetidine Synthesis

[2+2] Cycloaddition reactions provide a powerful and atom-economical method for constructing four-membered rings by directly combining two unsaturated components. rsc.orgmdpi.comnih.gov

The Aza-Paterno-Büchi reaction, the photochemical [2+2] cycloaddition of an imine and an alkene, is one of the most direct and efficient methods for synthesizing functionalized azetidines. rsc.orgnih.gov The reaction is initiated by the photoexcitation of either the imine or the alkene to an excited state (typically a triplet state), which then undergoes a stepwise or concerted cycloaddition with the ground-state partner.

To synthesize this compound, an imine derived from 3,4-difluorobenzaldehyde would be reacted with an alkene, such as ethylene or a protected vinyl equivalent, under photochemical conditions. Historically, this reaction required high-energy UV light, which limited its functional group tolerance. rsc.org

Recent advancements have seen the emergence of visible-light-mediated Aza-Paterno-Büchi reactions. acs.orgspringernature.comchemrxiv.org These methods employ photocatalysts, often iridium or ruthenium complexes, that can absorb visible light and promote the reaction via a triplet energy transfer mechanism. springernature.comchemrxiv.org This approach offers milder reaction conditions, broader substrate scope, and improved operational simplicity. chemrxiv.org For instance, the reaction can be performed between oximes or sulfonylimines (as stable imine surrogates) and alkenes. springernature.comacs.org

Imine ComponentAlkene ComponentCatalyst/ConditionsKey FeatureReference
3,4-difluorobenzaldimineEthyleneUV light (λ ≈ 254 nm)Classical direct cycloaddition rsc.org
3,4-difluorobenzaldehyde OximeStyreneIr(ppy)₃, Blue LEDVisible-light mediated, triplet energy transfer springernature.comchemrxiv.org
N-Sulfonyl-3,4-difluorobenzaldimineDienesVisible Light PhotocatalystAccess to 2,2-disubstituted azetidines acs.org

The development of enantioselective variants of the Aza-Paterno-Büchi reaction, often using chiral catalysts or auxiliaries, provides a crucial pathway to chiral this compound, a valuable building block in medicinal chemistry.

Transition Metal-Catalyzed Cycloadditions

Transition metal-catalyzed [2+2] cycloadditions represent a powerful strategy for the construction of the azetidine ring. While direct examples for the synthesis of this compound using this method are not prominently documented in the reviewed literature, the general applicability of these reactions to form 2-arylazetidines is well-established. These reactions typically involve the cycloaddition of an imine with an alkene or alkyne.

For instance, copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and imines can produce highly functionalized azetidines. A notable development is the copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction, which provides access to densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with high enantioselectivity. nih.gov Similarly, rhodium catalysts have been employed in formal [2+2] cycloadditions between N-sulfonylimines and allenoates, yielding azetidines in good yields and with excellent enantioselectivity, often guided by cinchona alkaloid-derived catalysts. thieme-connect.com

Photochemical approaches, often employing transition metal photosensitizers like iridium(III) complexes, have also emerged for [2+2] cycloadditions. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a key method for synthesizing azetidines. rsc.orgspringernature.comnih.gov Visible-light-mediated versions of this reaction have been developed, using 2-isoxazoline-3-carboxylates as oxime precursors, which undergo triplet energy transfer from an Ir(III) photocatalyst to react with alkenes, forming the azetidine ring. rsc.orgspringernature.com

Table 1: Examples of Transition Metal-Catalyzed Cycloadditions for Azetidine Synthesis
Catalyst SystemReactantsProduct TypeKey FeaturesReference
Copper(I) / Chiral LigandNitrones and Terminal AlkynesSpiro[azetidine-3,3'-indoline]-2,2'-dionesAsymmetric Kinugasa/C-C coupling cascade; high enantioselectivity. nih.gov
Rhodium / Cinchona Alkaloid DerivativeN-sulfonylimines and AllenoatesDisubstituted AzetidinesCatalytic asymmetric formal [2+2] cycloaddition; excellent enantioselectivity. thieme-connect.com
Iridium(III) Photocatalyst2-Isoxazoline-3-carboxylates and AlkenesFunctionalized AzetidinesVisible-light-mediated aza Paternò-Büchi reaction; intermolecular. rsc.orgspringernature.com

Ring Contraction and Rearrangement Reactions

Ring contraction and rearrangement reactions provide alternative pathways to the azetidine core, starting from more readily available five- or three-membered heterocyclic precursors.

From Pyrrolidinones

A notable method for synthesizing α-carbonylated N-sulfonylazetidines involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org This process is typically a one-pot reaction initiated by the addition of a nucleophile (such as an alcohol, phenol, or aniline) in the presence of a base like potassium carbonate. The proposed mechanism suggests that the nucleophile opens the pyrrolidinone ring, forming an α-bromocarbonyl derivative with a γ-amide anion. This intermediate then undergoes an intramolecular SN2 cyclization, displacing the α-bromide to form the strained four-membered azetidine ring. acs.org This method is robust and scalable, starting from easily accessible N-protected pyrrolidinones. acs.orgorganic-chemistry.org While direct application to form this compound is not specified, the synthesis of other 2-substituted azetidines demonstrates the potential of this strategy. acs.org

From Aziridines via Ring Expansion

The one-carbon ring expansion of aziridines to azetidines is a powerful technique for creating the azetidine skeleton. nih.govnih.govacs.org This transformation can be achieved using various catalytic systems. Rhodium-catalyzed reactions of aziridines with diazo compounds or vinyl-N-triftosylhydrazones can lead to the formation of substituted azetidines. nih.govthieme-connect.com The mechanism is thought to proceed through the formation of an aziridinium (B1262131) ylide intermediate, which then undergoes a ring-opening and ring-closing cascade to yield the azetidine product. nih.gov

Biocatalysis offers a highly enantioselective route for this ring expansion. Engineered "carbene transferase" enzymes, derived from cytochrome P450, can catalyze the one-carbon ring expansion of N-acyl aziridines with exceptional stereocontrol (e.g., 99:1 er). nih.govacs.org This enzymatic approach effectively directs the reaction towards a nih.govCurrent time information in Chatham County, US.-Stevens rearrangement, overcoming the competing cheletropic extrusion of olefins that is often observed in chemical catalysis. nih.gov The substrate scope includes various N-acyl aziridines with aromatic groups, suggesting its potential applicability for synthesizing chiral variants of this compound. nih.govacs.org

C-H Activation and Functionalization Approaches

C-H activation has emerged as a step-economical strategy for synthesizing and functionalizing heterocyclic compounds, including azetidines. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a key method for constructing the azetidine ring itself. organic-chemistry.org This approach typically uses a directing group, such as a picolinamide (B142947) (PA) group, attached to the amine precursor. The catalyst facilitates the cyclization at the γ-position to form the azetidine ring under relatively mild conditions. organic-chemistry.org

Furthermore, direct C-H functionalization of a pre-formed azetidine ring provides a powerful tool for late-stage modification. A palladium-catalyzed, directed C(sp³)–H arylation at the C3 position of azetidines has been developed. acs.org This method has been successfully applied in the synthesis of complex bioactive molecules, demonstrating its tolerance for various functional groups on the aryl iodide coupling partner. acs.org While this specific example focuses on C3 arylation, the principles of directed C-H activation could potentially be adapted for C2 functionalization or for the synthesis of precursors to this compound. acs.org

Table 2: C-H Activation Approaches for Azetidine Synthesis and Functionalization
StrategyCatalyst/ReagentsSubstrate TypeKey OutcomeReference
Intramolecular C-H AminationPalladium CatalystPicolinamide (PA) protected aminesFormation of the azetidine ring. organic-chemistry.org
Directed C3-H ArylationPalladium Catalyst / Aryl IodidesN-protected azetidine-2-carboxylic acidsStereospecific functionalization of the azetidine ring at C3. acs.org

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is crucial for its application in pharmaceuticals, where a single enantiomer is often responsible for the desired biological activity. nitech.ac.jp

Asymmetric Catalysis in Azetidine Construction

Asymmetric catalysis is the cornerstone of stereoselective azetidine synthesis. Various strategies have been developed to construct the chiral azetidine core with high enantiopurity.

One effective method involves the imino-aldol reaction of ester enolates with non-racemic N-sulfinyl aldimines to create β-amino esters as key chiral intermediates. These intermediates can then be reduced and cyclized to yield non-racemic N-sulfonyl azetidines with high stereoselectivity. nih.govrsc.org

Asymmetric cycloaddition reactions are also prevalent. The use of chiral catalysts, such as those derived from cinchona alkaloids, in the [2+2] cycloaddition of imines and allenoates can produce disubstituted azetidines with excellent enantioselectivity. thieme-connect.com Similarly, copper(I) catalysts paired with chiral ligands have been shown to mediate asymmetric cascade reactions that result in highly enantioenriched spiro-azetidine structures. nih.gov

Table 3: Stereoselective Synthesis Strategies for 2-Arylazetidines
MethodChiral Source/CatalystKey Intermediate/ReactionStereochemical OutcomeReference
Imino-Aldol ReactionNon-racemic N-sulfinyl aldiminesβ-amino estersHigh yield and stereoselectivity. nih.govrsc.org
Asymmetric [2+2] CycloadditionCinchona alkaloid-derived catalystReaction of N-sulfonylimines and allenoatesExcellent enantioselectivity. thieme-connect.com
Biocatalytic Ring ExpansionEngineered Cytochrome P450 nih.govCurrent time information in Chatham County, US.-Stevens rearrangement of aziridinium ylidesUnparalleled stereocontrol (e.g., 99:1 er). nih.govacs.org
Diastereoselective CyclizationSubstrate controlIntramolecular cyclization of amino-epoxide derivativesHigh regio- and diastereoselectivity. acs.orgresearchgate.net

Use of Chiral Auxiliaries and Enantiopure Precursors

The generation of enantiomerically pure this compound is of significant interest for applications in medicinal chemistry and materials science. Two primary strategies to achieve this are the use of chiral auxiliaries and the employment of enantiopure starting materials.

Chiral auxiliaries are temporary appendages that guide the stereochemical outcome of a reaction. In the context of azetidine synthesis, a chiral amine, such as (S)-1-phenylethylamine, can be used as a nitrogen source. This auxiliary can direct the stereoselective formation of the azetidine ring, after which it can be cleaved to yield the desired enantiomerically enriched product. For instance, a synthetic sequence could involve the reaction of a suitably substituted four-carbon electrophile with (S)-1-phenylethylamine to form a diastereomeric mixture of substituted azetidines, which can then be separated. Subsequent removal of the 1-phenylethyl group would afford the enantiopure this compound. The efficiency of this approach relies on the ability to effectively separate the diastereomers and the mildness of the dealkylation conditions to avoid racemization.

Alternatively, the use of enantiopure precursors offers a more direct route to the chiral target. A notable example is the use of enantiopure 4-formyl-β-lactams. These can be derived from chiral pool starting materials or obtained through asymmetric synthesis. The aldehyde functionality can be transformed into the desired 2-(3,4-difluorophenyl) group through a series of standard organic transformations. Subsequent reductive opening of the β-lactam ring would then yield the corresponding chiral azetidine. This strategy has been successfully applied to the synthesis of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines and can be conceptually extended to the synthesis of chiral this compound.

A significant advancement in achieving enantiopurity is the synthesis of highly enantioenriched RNA precursor molecules from nearly racemic starting materials, a concept that highlights the power of systemic chirality amplification. nih.gov While not a direct synthesis of the title compound, this principle could inspire novel routes where a small initial enantiomeric excess of a precursor is amplified to high levels of enantiopurity in the final azetidine product. nih.gov

Table 1: Strategies for Enantioselective Synthesis of 2-Arylazetidines

Strategy Description Key Considerations
Chiral Auxiliaries A chiral molecule is temporarily incorporated to direct the stereochemistry of the ring formation. Ease of diastereomer separation; mild conditions for auxiliary removal to prevent racemization.
Enantiopure Precursors Starting materials with pre-existing stereocenters are used to construct the azetidine ring. Availability of enantiopure starting materials; retention of stereochemical integrity throughout the synthetic sequence.
Asymmetric Catalysis A chiral catalyst is used to control the stereochemical outcome of the ring-forming reaction. Catalyst efficiency and turnover number; enantioselectivity of the catalytic step.

Diastereoselective Synthetic Pathways

When the azetidine ring bears multiple substituents, controlling their relative stereochemistry becomes crucial. Diastereoselective synthetic pathways are designed to favor the formation of one diastereomer over others.

A general and scalable two-step method for the diastereoselective synthesis of trans-3-(hydroxymethyl)-2-arylazetidines has been reported. acs.orgresearchgate.net This method starts from readily available oxiranylmethyl-substituted benzylamines. The key step involves a kinetically controlled intramolecular cyclization, where a strong base promotes the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgresearchgate.net This approach demonstrates remarkable functional group tolerance and could be adapted for the synthesis of a trans-3-substituted-2-(3,4-difluorophenyl)azetidine. The diastereoselectivity is governed by the stereochemistry of the starting epoxide and the reaction conditions for the ring closure.

Another powerful strategy for creating densely substituted azetidines involves the diastereoselective conversion of azetidine nitrones. nih.gov These can be synthesized via an electrocyclization of N-alkenylnitrones. The resulting azetidine nitrones can then undergo various cycloaddition and nucleophilic addition reactions with high diastereoselectivity, providing access to a wide range of highly functionalized azetidines. nih.gov This methodology offers a fundamentally different approach to azetidine synthesis compared to traditional cyclization methods.

Table 2: Comparison of Diastereoselective Synthetic Routes to Substituted Azetidines

Method Key Intermediate Stereochemical Control Potential for this compound
Intramolecular Cyclization of Epoxyamines Oxiranylmethyl-substituted benzylamine Substrate control from epoxide stereochemistry High, adaptable to various aryl substituents.
Conversion of Azetidine Nitrones Azetidine nitrone Reagent control in subsequent additions High, allows for diverse functionalization.

Late-Stage Functionalization and Diversification Strategies for Azetidines

Late-stage functionalization refers to the introduction of chemical modifications at a late stage in a synthetic sequence. This is a highly valuable strategy in drug discovery and development as it allows for the rapid generation of a library of analogs from a common core structure.

Strain-Release Functionalization

The inherent ring strain of the azetidine ring, and even more so in its bicyclic precursors like 1-azabicyclo[1.1.0]butanes (ABBs), can be harnessed as a thermodynamic driving force for functionalization. acs.orgacs.org The strain-release functionalization of ABBs provides a powerful and modular approach to synthesizing stereopure and complex azetidines. acs.org In this strategy, the highly strained C-N bond of the ABB is susceptible to cleavage by a wide range of nucleophiles and electrophiles.

For example, the addition of organometallic reagents to in situ generated ABBs can lead to the selective formation of 3-arylated azetidine intermediates. rsc.orgchemrxiv.org This approach could be envisioned to start from a precursor that would ultimately yield a this compound scaffold, which is then further functionalized at the 3-position. This method allows for the generation of libraries of diverse, optically active azetidines that would be otherwise difficult to synthesize. acs.org

Cross-Coupling Reactions on Azetidine Scaffolds

Cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to azetidine scaffolds has opened up new avenues for their diversification. Nickel-catalyzed and iron-catalyzed cross-coupling reactions have been developed for the functionalization of azetidines. calstate.edursc.orgrsc.org These methods often involve the coupling of an azetidine-based organometallic reagent with an aryl or vinyl halide, or vice versa.

A notable example is the iron-catalyzed coupling of 3-iodoazetidines with Grignard reagents, which proceeds in good to excellent yields with a variety of coupling partners. rsc.orgrsc.org This methodology could be applied to a 3-iodo-2-(3,4-difluorophenyl)azetidine derivative to introduce a wide range of substituents at the 3-position.

Furthermore, a nickel-catalyzed decarboxylative cross-coupling of redox-active N-hydroxyphthalimide (NHP) esters of azetidine-2-carboxylic acids with heteroaryl iodides has been developed to produce 2-heteroaryl azetidines. acs.org This "off-the-shelf" approach provides a convenient way to access novel azetidine scaffolds. While the reported examples focus on heteroaryl groups, the underlying principle could potentially be adapted for the coupling of other carbon-based fragments.

Modification of Existing Azetidine Derivatives

The functionalization of a pre-formed this compound ring is another key strategy for diversification. The regioselectivity of such modifications is often dictated by the nature of the substituents on both the nitrogen atom and the aryl ring.

The regioselective lithiation and subsequent functionalization of 2-arylazetidines have been explored. rsc.org The directing ability of the azetidinyl ring and the nature of the N-substituent play a crucial role in determining the site of metalation. For instance, with an N-alkyl substituent, lithiation may occur at the ortho position of the aryl ring, whereas an N-Boc protecting group can direct lithiation to the α-benzylic position. rsc.org This provides a powerful tool for selectively functionalizing either the aryl ring or the carbon adjacent to the nitrogen atom.

Moreover, existing functional groups on the azetidine ring or the phenyl group can be chemically transformed. For instance, a hydroxyl group could be converted to a leaving group for subsequent nucleophilic substitution, or an amino group could be acylated or alkylated to introduce new functionalities.

Table 3: Overview of Late-Stage Functionalization Strategies for Azetidines

Strategy Description Applicability to this compound
Strain-Release Functionalization Utilizes the ring strain of bicyclic precursors (ABBs) to drive reactions with nucleophiles/electrophiles. Highly applicable for creating substituted 2-(3,4-difluorophenyl)azetidines at the 3-position.
Cross-Coupling Reactions Forms new C-C bonds on the azetidine ring using transition metal catalysts. Enables the introduction of diverse aryl, vinyl, and alkyl groups, particularly at the 3-position.
Modification of Existing Derivatives Chemically alters functional groups on a pre-formed azetidine scaffold. Allows for fine-tuning of properties through regioselective functionalization of the aryl ring or other positions.

Chemical Reactivity and Derivatization of the 2 3,4 Difluorophenyl Azetidine Core

Reactions at the Azetidine (B1206935) Nitrogen Atom

The lone pair of electrons on the azetidine nitrogen atom makes it a primary site for various chemical modifications, including alkylation, acylation, and the introduction of protecting groups. These reactions are fundamental for the synthesis of more complex derivatives and for modulating the physicochemical properties of the molecule.

N-Alkylation, N-Acylation, and N-Protection Strategies

The nucleophilic nature of the azetidine nitrogen facilitates its reaction with a wide array of electrophiles. N-alkylation and N-acylation are common strategies to introduce diverse substituents, which can significantly influence the biological activity and pharmacokinetic profile of the resulting compounds. nih.gov

N-Alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfonates, often in the presence of a base to neutralize the acid generated during the reaction. Phase-transfer catalysis (PTC) has been shown to be an effective method for the N-alkylation of nitrogen heterocycles, including azetidine. phasetransfercatalysis.com This method can enhance reaction rates and yields, particularly for less reactive systems. phasetransfercatalysis.com

N-Acylation is typically performed using acyl chlorides or anhydrides. These reactions are generally facile and high-yielding. The resulting N-acyl azetidines are important intermediates in the synthesis of various biologically active molecules. mdpi.com

N-Protection is a crucial step in multi-step syntheses to prevent unwanted reactions at the nitrogen atom. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its ease of removal under acidic conditions. organic-chemistry.orgresearchgate.net The protection of the azetidine nitrogen with a Boc group is typically achieved by reacting 2-(3,4-difluorophenyl)azetidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgfishersci.co.uk

Table 1: General Conditions for Reactions at the Azetidine Nitrogen
Reaction TypeReagentGeneral ConditionsReference
N-AlkylationAlkyl halide (R-X)Base (e.g., K₂CO₃), solvent (e.g., CH₃CN), optional phase-transfer catalyst phasetransfercatalysis.com
N-AcylationAcyl chloride (RCOCl) or Anhydride ((RCO)₂O)Base (e.g., Et₃N), solvent (e.g., CH₂Cl₂) mdpi.com
N-Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O)Base (e.g., Et₃N, NaOH), solvent (e.g., CH₂Cl₂, H₂O/THF) organic-chemistry.orgfishersci.co.uk

Ring-Opening Reactions of N-Substituted Azetidines

The substitution on the azetidine nitrogen significantly influences the stability of the four-membered ring. N-substituted azetidines, particularly those with electron-withdrawing groups, can undergo ring-opening reactions under certain conditions. These reactions are often driven by the relief of ring strain. nih.gov

Acid-mediated ring-opening is a common pathway for the decomposition of N-substituted azetidines. nih.gov Protonation of the azetidine nitrogen increases the ring strain and makes the ring more susceptible to nucleophilic attack. nih.gov The stability of N-aryl azetidines in acidic media has been shown to be dependent on the pKa of the azetidine nitrogen. nih.gov

Intramolecular ring-opening reactions can also occur, especially when the N-substituent contains a nucleophilic group. nih.gov For instance, N-substituted azetidines bearing a pendant amide group have been observed to undergo intramolecular ring-opening decomposition, where the amide oxygen acts as the nucleophile. nih.gov

Reactions at the Azetidine Ring Carbons

The carbon atoms of the azetidine ring, particularly the α- and β-positions to the nitrogen, are also sites for chemical modification, although these reactions are generally less common than those at the nitrogen atom.

Functionalization of the α- and β-Carbons

The functionalization of the carbon atoms of the azetidine ring can be challenging but offers a route to a wide range of derivatives with diverse substitution patterns. The regioselectivity of these reactions is often controlled by the nature of the substituent on the nitrogen atom. nih.gov For example, in 2-arylazetidines, ortho-lithiation of the aryl ring can occur with N-alkyl substituents, while α-benzylic lithiation is observed with N-Boc protected azetidines. nih.gov

Ring-Opening Mechanisms and Products

The ring-opening of the azetidine core is a key reaction pathway that leads to the formation of linear, functionalized amine derivatives. The mechanism of ring-opening is highly dependent on the reaction conditions and the substitution pattern of the azetidine ring.

One of the most common mechanisms involves the formation of a quaternary azetidinium salt by N-alkylation, followed by nucleophilic attack. organic-chemistry.orgmagtech.com.cn The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. organic-chemistry.orgmagtech.com.cn In the case of 2-arylazetidines, nucleophilic attack generally occurs at the benzylic carbon (C2), as the aryl group can stabilize the developing partial positive charge in the transition state. magtech.com.cn

The nature of the nucleophile also plays a crucial role in the outcome of the reaction. A variety of nucleophiles, including halides, alkoxides, and amines, have been employed in the ring-opening of azetidinium ions, leading to a diverse array of products. organic-chemistry.orgbeilstein-journals.org

Table 2: Regioselectivity of Nucleophilic Ring-Opening of Azetidinium Ions
Substituent at C2NucleophileMajor Site of AttackProduct TypeReference
ArylHalide (e.g., Cl⁻, Br⁻)C2 (Benzylic position)γ-Haloamine magtech.com.cn
ArylAlkoxide (e.g., RO⁻)C2 (Benzylic position)γ-Amino ether organic-chemistry.org
AlkylStrong, bulky nucleophileC4 (Less substituted)γ-Amino derivative magtech.com.cn

Transformations Involving the Difluorophenyl Moiety

The 3,4-difluorophenyl group of this compound is also amenable to chemical modification, primarily through nucleophilic aromatic substitution (SNAr). The presence of two electron-withdrawing fluorine atoms activates the aromatic ring towards attack by nucleophiles.

SNAr reactions on difluoroaromatic compounds are a powerful tool for the synthesis of highly functionalized aromatic derivatives. mdpi.comnih.gov The regioselectivity of the substitution is governed by the relative activating and directing effects of the fluorine atoms and the azetidinyl substituent. In general, nucleophilic attack is favored at the positions para and ortho to the fluorine atoms. rsc.org

A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used in SNAr reactions with difluorophenyl compounds, leading to the corresponding substituted products. nih.govxmu.edu.cn The reaction conditions, such as the choice of solvent and temperature, can have a significant impact on the reaction outcome and yield. researchgate.net

Electrophilic Aromatic Substitution Reactions

The 3,4-difluorophenyl group of this compound is an electron-deficient system due to the presence of two electron-withdrawing fluorine atoms. These substituents deactivate the aromatic ring towards electrophilic attack compared to benzene. masterorganicchemistry.com The substitution pattern is directed by the combined inductive and resonance effects of the fluorine atoms and the azetidine ring. Generally, electron-withdrawing groups direct incoming electrophiles to the meta position, while electron-donating groups direct to the ortho and para positions. wikipedia.org

While specific studies on electrophilic aromatic substitution of this compound are not extensively detailed in the provided results, general principles of SEAr on substituted benzenes can be applied. masterorganicchemistry.com The fluorine atoms strongly deactivate the ring through their inductive effect. The azetidine ring, connected at the C2 position, can also influence the regioselectivity of the reaction.

Metal-Mediated Coupling Reactions on the Aryl Group

Metal-mediated cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org These reactions, often catalyzed by palladium, nickel, or copper complexes, are instrumental in constructing complex molecular architectures from simpler precursors. acs.orgyoutube.com

Metal-Mediated Coupling Reactions on the Aryl Group

The difluorophenyl group of this compound is amenable to various metal-mediated coupling reactions, which are crucial for introducing molecular diversity.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. nih.gov While direct Suzuki coupling on a C-F bond is challenging, the aryl halides corresponding to this compound could be used. For instance, a bromo- or iodo-substituted difluorophenylazetidine would readily participate in Suzuki coupling reactions. Research has shown that palladium complexes with azetidine-based ligands can be highly effective catalysts for Suzuki-Miyaura reactions, even in aqueous media. researchgate.net The reaction of 2-azidoarylboronic pinacolate esters with vinyl triflates, followed by a rhodium-catalyzed C-H amination, provides a route to fused indole (B1671886) heterocycles, demonstrating the utility of coupling reactions involving functionalized phenylboronic acids. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. acsgcipr.orgresearchgate.net This reaction is exceptionally useful for synthesizing arylamines, which are prevalent in pharmaceuticals. The Buchwald-Hartwig amination has been successfully applied to aryl chlorides and esters, showcasing its broad applicability. rsc.org The choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base is critical for optimizing the reaction conditions. nih.gov

Table 1: Key Metal-Mediated Coupling Reactions

Reaction NameCatalyst/ReagentsBond FormedTypical Substrates
Suzuki-Miyaura Coupling Pd catalyst, Base, Organoboron compoundC-CAryl halides/triflates
Buchwald-Hartwig Amination Pd catalyst, Base, AmineC-NAryl halides/triflates

Applications in Complex Molecular Architecture Construction

The unique structural features of this compound make it a valuable synthon for constructing more complex molecular architectures, including other heterocyclic systems and peptidomimetics. chemrxiv.orgacs.org

Azetidines as Synthons for Other Heterocycles

Azetidines can undergo ring-expansion reactions to form larger heterocyclic structures. For example, acid-mediated ring expansion of 2-ester-2-arylazetidine carbamates can produce 6,6-disubstituted 1,3-oxazinan-2-ones in high yields. acs.org This transformation proceeds through a carbocation intermediate formed upon the opening of the azetidine ring. acs.org Similarly, N-aryl-2-vinylazetidines can be converted to tetrahydrobenzazocines, which can then isomerize to vinyltetrahydroquinolines. figshare.com These reactions demonstrate the utility of the azetidine ring as a precursor to a variety of other heterocyclic scaffolds. nih.govgoogle.com

Incorporation into Peptidomimetics and Non-Natural Amino Acids

The incorporation of constrained amino acid mimics into peptides can lead to compounds with enhanced stability and biological activity. nih.gov The azetidine ring of this compound can serve as a rigid scaffold for creating non-natural amino acids and peptidomimetics. nih.gov These modified amino acids can be incorporated into peptide chains to induce specific conformations and improve resistance to enzymatic degradation.

The site-specific incorporation of non-natural amino acids into proteins can be achieved through methods like in vivo nonsense suppression in Xenopus laevis oocytes or by using evolved orthogonal tRNA and aminoacyl-tRNA synthetase pairs. nih.govnih.govgoogle.com These techniques allow for the precise placement of amino acids like those derived from this compound into a protein's primary sequence, enabling detailed structure-function studies. nih.gov

Advanced Spectroscopic and Structural Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of "2-(3,4-difluorophenyl)azetidine" in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of individual atoms within the molecule.

¹H, ¹³C, ¹⁵N, and ¹⁹F NMR for Structural Elucidation and Conformation

A combination of proton (¹H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and fluorine-19 (¹⁹F) NMR spectroscopy is utilized to assemble a complete picture of the molecule's structure.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For the azetidine (B1206935) ring, the protons at the C2, C3, and C4 positions exhibit characteristic chemical shifts and coupling patterns that help in assigning their relative positions. The protons on the 3,4-difluorophenyl group also show distinct signals, with their coupling constants providing information about their substitution pattern on the aromatic ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in "this compound" gives a distinct signal. The chemical shifts of the azetidine ring carbons are indicative of a strained four-membered ring system, while the signals for the aromatic carbons are influenced by the electron-withdrawing fluorine substituents.

¹⁵N NMR: While less common, ¹⁵N NMR can be a powerful tool for directly probing the electronic environment of the nitrogen atom in the azetidine ring. The chemical shift of the nitrogen is sensitive to its hybridization and substitution, providing valuable data for understanding its chemical properties. The ¹⁵N NMR chemical shift of the parent azetidine is found at δ 25.3 ppm relative to anhydrous ammonia. ipb.pt

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is an indispensable technique for characterizing "this compound". wikipedia.orgslideshare.netaiinmr.com Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.orgaiinmr.com The ¹⁹F NMR spectrum shows distinct signals for the two fluorine atoms, and their chemical shifts and coupling constants (both ¹H-¹⁹F and ¹⁹F-¹⁹F) are highly informative. These parameters are sensitive to the electronic environment and the through-space and through-bond proximity to other nuclei, aiding in the unambiguous assignment of the substitution pattern on the phenyl ring. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR helps to resolve complex spectra. wikipedia.org

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H (Azetidine CH)4.5-5.0Multiplet
¹H (Azetidine CH₂)2.5-3.5Multiplet
¹H (Aromatic)7.0-7.5Multiplet
¹³C (Azetidine CH)60-70
¹³C (Azetidine CH₂)25-35
¹³C (Aromatic C-F)145-155DoubletJ(C-F) ≈ 240-250
¹³C (Aromatic C-H)115-130
¹⁹F-130 to -145Multiplet

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Dynamic NMR Studies for Ring Inversion and Fluxionality

The four-membered azetidine ring is not planar and can undergo a process called ring inversion, where it rapidly flips between two puckered conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study this conformational flexibility. By acquiring NMR spectra at different temperatures, the rate of this inversion can be determined. At low temperatures, the inversion is slow on the NMR timescale, and separate signals for the axial and equatorial protons on the ring may be observed. As the temperature increases, the inversion rate increases, leading to coalescence of these signals and eventually a time-averaged spectrum at high temperatures. The analysis of these temperature-dependent spectral changes allows for the determination of the energy barrier to ring inversion. acs.orgnih.gov This information is crucial for understanding the conformational preferences of the molecule and how they might influence its reactivity. The study of dynamic processes like ring inversion in azetidine derivatives is an active area of research. researchgate.netmdpi.com

Mass Spectrometry (MS) for Precise Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio of ions. For "this compound", high-resolution mass spectrometry (HRMS) is used to determine its precise molecular weight, which confirms its elemental composition (C₉H₉F₂N). uni.lu

In addition to the molecular ion peak, the mass spectrum displays a characteristic fragmentation pattern. sapub.orgmiamioh.edunih.gov The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule could involve:

Cleavage of the azetidine ring: The strained four-membered ring can undergo ring-opening reactions, leading to characteristic fragment ions.

Loss of substituents: The molecule can lose small fragments such as H, F, or parts of the azetidine ring.

Fragmentation of the phenyl ring: The aromatic ring can also fragment, although this is generally less favorable than the cleavage of the azetidine ring.

The analysis of these fragmentation patterns helps to piece together the structure of the molecule and confirm the connectivity of its different parts. sapub.org

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M+H]⁺170.0776Protonated molecular ion
[M]⁺169.0703Molecular ion
[M-C₂H₄]⁺141.0591Loss of ethylene (B1197577) from azetidine ring
[C₇H₅F₂]⁺127.03593,4-difluorophenyl cation

Note: These are predicted m/z values. Actual values may vary slightly.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a single crystal of "this compound" or a suitable derivative is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule.

This map allows for the determination of:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The exact puckering of the azetidine ring and the torsion angles describing the orientation of the difluorophenyl group relative to the azetidine ring.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

X-ray crystallographic data provides an unambiguous and highly detailed picture of the molecule's structure in the solid phase. aalto.fi

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. pku.edu.cn These techniques are particularly useful for identifying the functional groups present in "this compound".

IR Spectroscopy: In IR spectroscopy, the molecule is irradiated with infrared light, and the absorption of energy at specific frequencies corresponds to the vibrational transitions of different bonds. Key vibrational bands for this compound would include:

N-H stretch: A characteristic absorption for the secondary amine in the azetidine ring.

C-H stretches: Absorptions for the aliphatic C-H bonds in the azetidine ring and the aromatic C-H bonds on the phenyl ring.

C-F stretches: Strong absorptions in the fingerprint region, characteristic of the carbon-fluorine bonds.

Aromatic C=C stretches: A series of absorptions in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the light scattered by the molecule. It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure.

Theoretical and Computational Studies of 2 3,4 Difluorophenyl Azetidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2-(3,4-difluorophenyl)azetidine. DFT methods balance computational cost and accuracy, making them suitable for studying molecules of this size.

The electronic structure of a molecule governs its reactivity. DFT calculations can elucidate the distribution of electrons and identify regions susceptible to nucleophilic or electrophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. acs.org

For this compound, the electron-withdrawing nature of the two fluorine atoms on the phenyl ring significantly influences the electronic properties. These fluorine atoms decrease the electron density on the aromatic ring, which in turn affects the azetidine (B1206935) ring through inductive effects.

Calculations can predict molecular properties such as electrostatic potential maps, which visualize electron-rich and electron-poor regions. In this compound, the nitrogen atom of the azetidine ring is an electron-rich (nucleophilic) center, while the hydrogen atoms on the ring and the carbon atoms attached to the fluorine atoms are relatively electron-poor.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

PropertyPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVRelates to the ability to donate electrons; higher energy indicates greater reactivity as a nucleophile.
LUMO Energy-0.8 eVRelates to the ability to accept electrons; lower energy indicates greater reactivity as an electrophile.
HOMO-LUMO Gap5.7 eVIndicates chemical stability; a larger gap suggests higher stability and lower reactivity. acs.org
Dipole Moment3.2 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.
N Atom Mulliken Charge-0.45 eQuantifies the partial negative charge on the nitrogen, confirming its nucleophilic character.

The four-membered azetidine ring is not planar and exists in puckered conformations. Computational methods are essential for exploring the potential energy surface (PES) of this compound to identify stable conformers and the energy barriers between them. The puckering of the azetidine ring and the rotation of the difluorophenyl group relative to the ring are the main conformational variables.

Conformational analysis typically involves systematically changing key dihedral angles and calculating the energy at each point to map the energy landscape. nih.gov The results reveal the lowest energy (most stable) conformations and higher energy transition states that connect them. For 2-substituted azetidines, two primary puckered conformations are possible, with the substituent in either an axial or equatorial-like position. The relative stability of these conformers is influenced by steric and electronic factors. The bulky difluorophenyl group would likely prefer an equatorial position to minimize steric hindrance.

Table 2: Relative Energies of this compound Conformers (Illustrative Data)

ConformerDihedral Angle (C-N-C-C)Relative Energy (kcal/mol)Population at 298 K (%)
Equatorial-puckered155°0.00~95%
Axial-puckered-155°1.8~5%
Planar Transition State180°4.5<0.1%

Molecular Dynamics Simulations for Conformational Sampling and Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational space and interactions with other molecules, such as solvents or biological macromolecules. nih.gov

For this compound, MD simulations can be used to:

Sample Conformational Space: MD can simulate the transitions between different puckered states of the azetidine ring, providing a more realistic picture of the molecule's flexibility and the populations of different conformers at a given temperature. nih.gov

Study Solvation: By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study how the solvent organizes around the solute and affects its conformation and reactivity.

Investigate Binding: If this compound is a fragment of a larger drug molecule, MD simulations are crucial for studying its binding dynamics within a protein's active site, assessing the stability of the complex, and calculating binding free energies. nih.gov

Simulations can track properties like the root-mean-square deviation (RMSD) to assess structural stability over time and analyze hydrogen bonding patterns and other non-covalent interactions. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving azetidines, such as ring-opening, N-alkylation, or cycloadditions. mit.edunih.govrsc.org By mapping the reaction pathway from reactants to products, researchers can identify intermediate structures and, most importantly, the transition state (TS).

The transition state is the highest energy point along the reaction coordinate and determines the reaction's activation energy, which is directly related to the reaction rate. DFT methods are frequently used to optimize the geometries of reactants, products, intermediates, and transition states. acs.org For example, in a ring-opening reaction of the azetidine, calculations can model the approach of a nucleophile, the stretching of the C-N bond, and the formation of the final product, providing activation energy barriers for different potential pathways. researchgate.net

By comparing the activation energies for multiple competing reaction pathways, computational models can predict the major product of a reaction under kinetic control. bohrium.comwalisongo.ac.id For instance, if this compound is a reactant in a complex synthesis, computational screening can help determine which reagents and conditions are most likely to yield the desired product over unwanted side products. mit.edu This predictive power can save significant time and resources in the laboratory by focusing experimental efforts on the most promising reactions. mit.edu Recent advances have even combined reaction template-based approaches with machine learning to improve the accuracy of outcome prediction for a wide range of organic reactions. bohrium.comwalisongo.ac.id

Many reactions involving chiral or prochiral centers can lead to multiple stereoisomers. Computational analysis of the transition states leading to different stereoisomers can predict the stereochemical outcome of a reaction. The transition state with the lower energy will correspond to the major stereoisomer formed.

For reactions involving the 2-substituted azetidine, such as the addition of a nucleophile to a derivative, computational chemists can build models for the different diastereomeric transition states. The energy difference between these transition states, often just a few kcal/mol, determines the diastereomeric ratio of the products. acs.org This is particularly important in pharmaceutical synthesis, where often only one specific stereoisomer possesses the desired biological activity.

Table 3: Computationally Predicted Stereoselectivity for a Hypothetical Reaction (Illustrative)

Reaction PathwayTransition State Energy (kcal/mol)Predicted Product Ratio
Attack leading to trans product22.595:5
Attack leading to cis product24.2

Computational Approaches in Synthetic Design and Optimization

Computational chemistry has emerged as a powerful tool in the design and optimization of synthetic routes for novel compounds. For a molecule such as this compound, which incorporates a strained four-membered azetidine ring and a difluorinated phenyl group, theoretical and computational studies can provide invaluable insights into its synthesis. These approaches allow for the prediction of reaction feasibility, optimization of reaction conditions, and understanding of reaction mechanisms at a molecular level, thereby guiding experimental efforts and accelerating the discovery process.

While specific computational studies focusing exclusively on the synthetic design of this compound are not extensively documented in publicly available literature, general principles from computational studies on azetidine synthesis and fluorinated compounds can be applied. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are instrumental in this context. These methods can be used to model potential synthetic pathways, evaluate transition state energies, and predict the regioselectivity and stereoselectivity of key reactions.

For instance, in the synthesis of substituted azetidines, computational models have been successfully employed to predict which combinations of reactants will lead to the desired product. By calculating the frontier molecular orbital energies of precursors, researchers can prescreen potential substrates and catalysts, identifying those that are most likely to result in a successful reaction and high yield. This predictive power significantly reduces the trial-and-error nature of synthetic chemistry.

One common route to azetidine synthesis is through the intramolecular cyclization of haloamines or the cycloaddition of imines and alkenes. Computational studies can elucidate the mechanistic details of these reactions. For example, DFT calculations can model the transition states of the cyclization step, helping to determine the most favorable reaction conditions, such as the choice of solvent and base, to maximize the yield of the azetidine ring. The effect of the difluorophenyl substituent on the electronic properties of the precursors and intermediates can also be computationally modeled to anticipate its influence on reactivity.

Furthermore, computational approaches are crucial for optimizing the synthesis of fluorinated aromatic compounds. The position of the fluorine atoms on the phenyl ring can significantly impact the molecule's electronic properties, reactivity, and potential biological activity. DFT studies can be used to calculate various molecular descriptors, such as electrostatic potential maps and orbital energies, which help in understanding how the difluoro-substitution pattern affects the synthetic accessibility of the target molecule.

Table 1: Hypothetical DFT Calculation Parameters for a Key Synthetic Step

ParameterValue
Computational Method Density Functional Theory (DFT)
Functional B3LYP
Basis Set 6-311+G(d,p)
Solvent Model PCM (Acetonitrile)
Temperature 298.15 K
Pressure 1 atm

Table 2: Illustrative Calculated Energies for a Postulated Reaction Pathway

SpeciesElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
Reactant 1 + Reactant 2 -850.12345-850.054320.0
Transition State -850.09876-850.0321014.0
Product -850.15432-850.08765-20.9

These tables are representative of the kind of data that would be generated to assess the thermodynamics and kinetics of a proposed synthetic route for this compound, ultimately guiding the experimental conditions for its efficient synthesis.

Medicinal Chemistry Principles and Molecular Interactions of Azetidine Scaffolds

Azetidine (B1206935) as a Privileged Scaffold in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. nih.govnih.gov Its unique structural and physicochemical properties make it a valuable component in the design of novel therapeutic agents targeting a wide range of biological targets. nih.govlifechemicals.com Although historically less explored than other nitrogen-containing heterocycles due to synthetic challenges, recent advancements in synthetic methodologies have made azetidines more accessible for medicinal chemistry applications. nih.govrsc.org

The utility of the azetidine motif is demonstrated by its presence in various biologically active compounds and approved drugs. researchgate.netenamine.net For instance, azetidine-2-ones, also known as β-lactams, are a cornerstone of antibacterial therapy. lifechemicals.com Beyond β-lactams, the fully saturated azetidine ring is increasingly incorporated into molecules to modulate their pharmacological profiles. lifechemicals.comacs.org This includes applications in treatments for neurological disorders such as Parkinson's disease and Tourette's syndrome, as well as in the development of anticancer and antiviral agents. sciencedaily.comdovemed.comnih.gov The growing interest in azetidines stems from their ability to confer desirable drug-like properties to molecules. nih.gov

Impact on Physicochemical Properties (Polarity, 3D Shape)

The incorporation of an azetidine scaffold significantly influences the physicochemical properties of a molecule, particularly its polarity and three-dimensional (3D) shape. These modifications can lead to improved solubility, permeability, and metabolic stability, which are critical parameters for in vivo efficacy. nih.govacs.org

The strained nature of the four-membered ring imparts a degree of conformational restriction, leading to a more defined 3D geometry compared to more flexible acyclic or larger ring systems. enamine.net This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. enamine.net The non-planar, puckered conformation of the azetidine ring introduces a distinct vector in space for its substituents, allowing for precise three-dimensional exploration of the binding pocket of a target protein.

Bioisosteric Replacements in Lead Optimization

Azetidines are frequently employed as bioisosteric replacements for other cyclic and acyclic moieties in the lead optimization phase of drug discovery. nih.govdocumentsdelivered.com Bioisosterism refers to the substitution of a part of a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity, selectivity, or pharmacokinetic profile. nih.govresearchgate.net

The azetidine ring can serve as a bioisostere for various commonly used groups in medicinal chemistry. Its constrained nature makes it an effective replacement for more flexible linkers, helping to lock in a bioactive conformation. For example, azetidine-2-carboxylic acid and its derivatives are considered conformationally constrained analogues of proline and β-proline, respectively. researchgate.net This conformational restriction can lead to increased potency and selectivity for the target receptor.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.govnih.gov For azetidine-containing compounds, SAR studies focus on how different substituents on the azetidine ring and their stereochemistry influence the molecule's interaction with its biological target. acs.orgnih.gov

Systematic modifications of the azetidine scaffold allow medicinal chemists to probe the binding pocket of a target protein and identify key interactions that contribute to potency and selectivity. nih.govacs.org These studies often involve the synthesis of a library of analogues with variations at different positions of the azetidine ring and subsequent evaluation of their biological activity through in vitro assays. acs.org

Influence of Substituents on Molecular Recognition

The nature and position of substituents on the azetidine ring play a crucial role in molecular recognition by a biological target. researchgate.net The substituents can engage in various non-covalent interactions, such as hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces, which collectively determine the binding affinity and specificity of the ligand.

For example, in a series of azetidine derivatives designed as GABA uptake inhibitors, the biological activity was found to be highly dependent on both the position of a carboxylic acid moiety and the nature of lipophilic groups attached to the azetidine ring. researchgate.netnih.govsigmaaldrich.com Similarly, in the development of STAT3 inhibitors, modifications to the substituents on the azetidine ring were systematically varied to optimize potency and physicochemical properties. nih.govacs.org The introduction of polarity by replacing a phenyl ring with a heterocycle was found to be a successful strategy. nih.govacs.org

The stereochemistry of the substituents on the azetidine ring is also a critical determinant of biological activity. The rigid and defined 3D structure of the azetidine scaffold means that the spatial orientation of substituents is fixed, and even small changes in stereochemistry can lead to significant differences in binding affinity. For instance, in a study of azetidine-2,3-dicarboxylic acid stereoisomers as NMDA receptor ligands, the L-trans- and D-cis-isomers showed significantly higher affinity than the L-cis- and D-trans-isomers, highlighting the importance of precise stereochemical control. nih.gov

Correlation of Structural Features with Biological Activity (Excluding In Vivo Efficacy)

The correlation of specific structural features with in vitro biological activity is a key objective of SAR studies. By analyzing the activity data of a series of related compounds, medicinal chemists can build a model that predicts the activity of new, unsynthesized analogues. This iterative process of design, synthesis, and testing is central to the lead optimization process.

For azetidine-based compounds, SAR studies have revealed several general trends. For instance, in a series of azetidin-2-one (B1220530) sulphonyl derivatives, compounds with electron-withdrawing groups on the phenyl ring generally exhibited higher antimicrobial activity. nih.gov In another study on STAT3 inhibitors, (R)-azetidine-2-carboxamide analogues showed sub-micromolar potencies, and further modifications led to compounds with improved cell membrane permeability. nih.govacs.org

The following table summarizes the structure-activity relationships for a series of azetidine-based STAT3 inhibitors, illustrating how modifications to different parts of the molecule impact its inhibitory potency.

CompoundR1 GroupR2 GroupSTAT3 IC50 (μM)
5aCyclohexyl4-OH0.55
5oCyclohexyl3-OH0.38
8iCyclopentyl4-OH0.34
7eCyclohexyl4-F>10
7fCyclohexyl3-F>10
7gCyclohexyl2-F>10
9kCyclopentyl3-F>10

Ligand-Target Interaction Analysis

Understanding the precise interactions between a ligand and its biological target at the molecular level is crucial for rational drug design. arxiv.org Techniques such as X-ray crystallography and computational modeling, including molecular docking, provide detailed insights into the binding mode of a ligand and the key interactions that stabilize the ligand-target complex. nih.gov

For azetidine-containing compounds, ligand-target interaction analysis can reveal how the unique structural features of the azetidine ring contribute to binding affinity and selectivity. The strained four-membered ring can position substituents in specific orientations that allow for optimal interactions with the amino acid residues in the binding site of the target protein.

A study on novel azetidine scaffolds as colony-stimulating factor-1 receptor (CSF-1R) inhibitors utilized structure-based drug design based on a docking model. nih.gov The crystal structure of a representative compound in complex with CSF-1R confirmed the predicted binding mode, showing that the azetidine compound binds to the "DFG-out" conformation of the protein, a hallmark of Type II inhibitors. nih.gov This detailed structural information is invaluable for guiding further optimization of the inhibitor series.

Similarly, in the case of azetidine-2,3-dicarboxylic acid analogues targeting the NMDA receptor, in silico ligand-protein docking studies suggested an unusual binding mode for these ligands in the agonist-binding site. nih.gov This highlights how the constrained nature of the azetidine ring can lead to novel binding interactions that may not be observed with more flexible ligands.

The analysis of ligand-target interactions is not limited to static pictures of the binding mode. Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-target complex, revealing how the flexibility of both the ligand and the protein influences binding. This information can be used to design next-generation inhibitors with improved binding kinetics and residence time on the target.

Molecular Docking and Binding Site Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For a compound like 2-(3,4-difluorophenyl)azetidine, researchers would typically use docking simulations to understand how it might interact with the active site of a target protein. These simulations provide insights into potential binding modes and the crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. The elucidation of the binding site is critical for structure-based drug design, allowing for the optimization of the ligand to improve its affinity and selectivity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for a series of active compounds can be used to search large chemical databases in a process called virtual screening to identify new molecules with the potential for similar biological activity. For an unexplored compound like this compound, a pharmacophore model could be hypothetically constructed based on its structural features and potential interaction points (e.g., the aromatic ring, the fluorine atoms as hydrogen bond acceptors, and the secondary amine of the azetidine ring).

Enzyme Inhibition and Receptor Binding Studies (In Vitro Mechanistic Investigations)

Following computational predictions, in vitro experiments are essential to validate the biological activity of a compound and to understand its mechanism of action.

Kinetic Analysis of Target Modulation

Should this compound be identified as an enzyme inhibitor, kinetic studies would be performed to determine the type and extent of inhibition. These analyses, such as Michaelis-Menten kinetics, would reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-mode. The inhibition constant (K_i) would be calculated to quantify the potency of the inhibitor.

Covalent and Non-Covalent Binding Mechanisms

Further mechanistic studies would aim to determine whether the compound binds to its target covalently or non-covalently. Techniques such as mass spectrometry can be employed to detect a covalent adduct between the inhibitor and the protein. Non-covalent interactions, which are reversible, are typically characterized by techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to determine the binding affinity (K_d), thermodynamics, and kinetics of the interaction.

Without any specific research on this compound, the application of these principles to this particular molecule remains speculative. The scientific community awaits future studies that may shed light on the potential of this and other novel azetidine derivatives in medicinal chemistry.

Preclinical Adme Principles and Molecular Mechanisms in Vitro and in Silico Focus

In Vitro Metabolic Stability Studies

Identification of Metabolites and Metabolic Pathways

The metabolism of 2-(3,4-difluorophenyl)azetidine is expected to proceed through several key pathways, primarily involving oxidation. The azetidine (B1206935) ring is susceptible to oxidation, which can lead to ring opening or hydroxylation. The difluorophenyl group can also undergo hydroxylation, although the presence of two fluorine atoms may influence the position and likelihood of this modification.

Potential metabolic pathways include:

Azetidine Ring Oxidation: The nitrogen atom in the azetidine ring can be a site for N-oxidation. Additionally, the carbon atoms adjacent to the nitrogen can undergo hydroxylation.

Aromatic Hydroxylation: The 3,4-difluorophenyl ring may be hydroxylated, although the electron-withdrawing nature of the fluorine atoms can decrease the susceptibility of the ring to electrophilic attack by cytochrome P450 enzymes.

Ring Opening: Oxidative cleavage of the azetidine ring is a possible metabolic route, leading to the formation of linear amine derivatives.

Conjugation: Following initial oxidative metabolism, the resulting hydroxylated or amine metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.

Computational tools can predict potential metabolites. For instance, systems like the metabolic forest algorithm can generate potential metabolite structures by applying a series of common metabolic transformations. nih.gov

Table 1: Predicted Metabolites of this compound

Predicted Metabolite Metabolic Pathway
3-hydroxy-2-(3,4-difluorophenyl)azetidineAzetidine ring hydroxylation
4-hydroxy-2-(3,4-difluorophenyl)azetidineAzetidine ring hydroxylation
2-(3,4-difluorophenyl)azetidin-1-olN-oxidation of the azetidine ring
2-(3,4-difluoro-5-hydroxyphenyl)azetidineAromatic hydroxylation
2-(3,4-difluoro-6-hydroxyphenyl)azetidineAromatic hydroxylation
N-(3-(3,4-difluorophenyl)-3-oxopropyl)amineAzetidine ring opening

This table is predictive and not based on experimental data for this compound.

Enzyme-Specific Metabolism (e.g., Cytochrome P450)

The primary enzymes responsible for the phase I metabolism of many xenobiotics, including drug-like molecules, are the cytochrome P450 (CYP) enzymes. nih.gov The specific CYP isozymes involved in the metabolism of this compound would need to be determined experimentally using recombinant human CYP enzymes. However, based on the metabolism of other small molecule drugs, CYP3A4 and CYP2D6 are often major contributors to the metabolism of a wide range of compounds. nih.gov Other isoforms such as CYP2C9, CYP2C19, and CYP1A2 could also play a role. The nitrogen atom in the azetidine ring might coordinate with the heme iron of CYP enzymes, a characteristic of what is known as type II binding, which can influence the rate and outcome of metabolism. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

Computational, or in silico, models are invaluable in early drug discovery for predicting the ADME properties of novel compounds, helping to prioritize candidates with favorable pharmacokinetic profiles. dergipark.org.trnih.gov

Computational Models for Permeability and Solubility

Permeability and solubility are key determinants of a drug's oral absorption. Several computational models can predict these properties based on the molecular structure of this compound.

Solubility: The aqueous solubility of a compound can be predicted using models based on its physicochemical properties. While specific predicted values for this compound are not published, its relatively small size and the presence of a polar amine group would suggest some degree of aqueous solubility. However, the difluorophenyl group is hydrophobic, which will counteract this.

Permeability: Intestinal permeability can be estimated using models that consider factors like lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five). columbia.edunih.gov The azetidine moiety can improve water solubility and may also influence cell permeability. researchgate.net

Table 2: Predicted Physicochemical Properties and Drug-Likeness of this compound

Parameter Predicted Value Significance for ADME
Molecular FormulaC9H9F2N uni.luBasic molecular information
Molecular Weight169.17 g/mol Well within the range for good oral absorption (<500) columbia.edunih.gov
XlogP (predicted)1.7 uni.luIndicates moderate lipophilicity, favorable for permeability columbia.edunih.gov
Hydrogen Bond Donors1 (amine)Within the acceptable range for good permeability (≤5) columbia.edunih.gov
Hydrogen Bond Acceptors1 (amine nitrogen)Within the acceptable range for good permeability (≤10) columbia.edunih.gov
Topological Polar Surface Area (TPSA)12.03 ŲLow TPSA suggests good cell membrane permeability

Data sourced from PubChem and predictive models. uni.lu

Prediction of Metabolic Hotspots and Sites of Oxidation

In silico tools can predict "metabolic hotspots," which are the atoms in a molecule most likely to undergo metabolism. nih.gov This is valuable for designing more metabolically stable analogues. For this compound, the likely metabolic hotspots would be the carbon atoms of the azetidine ring and the aromatic ring. The presence of fluorine atoms can block metabolism at the positions they occupy on the phenyl ring.

Molecular Mechanisms of Cellular Uptake and Efflux

The movement of this compound across cellular membranes is likely to occur via a combination of passive diffusion and carrier-mediated transport.

Passive Diffusion: Given its predicted physicochemical properties (moderate lipophilicity and low molecular weight), passive diffusion across the lipid bilayer of cell membranes is expected to be a significant mechanism of uptake.

Carrier-Mediated Transport: The azetidine ring, being a small cyclic amine, might be a substrate for various uptake transporters, such as organic cation transporters (OCTs) or other amine transporters, which could facilitate its entry into cells.

Efflux: The compound could also be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump xenobiotics out of cells, potentially limiting its intracellular concentration and oral bioavailability. In silico models and in vitro assays with cells overexpressing these transporters would be necessary to confirm this.

Transporter Interactions (In Vitro Models)

For a compound containing the this compound moiety, in vitro studies have provided insights into its interaction with efflux transporters. Specifically, data from a bidirectional Caco-2 permeability assay revealed a low efflux ratio (ER) of 0.8 for a neuronal nitric oxide synthase inhibitor that features a difluorobenzene ring and an azetidine tail. nih.gov An efflux ratio close to 1 suggests that the compound is not significantly pumped out by efflux transporters expressed in the Caco-2 cells, such as P-gp. nih.gov This characteristic is highly desirable for drug candidates, as it implies a lower likelihood of being susceptible to efflux-mediated resistance and may lead to better bioavailability and penetration into target tissues. researchgate.net

Compound MoietyAssay SystemParameterValueInterpretationSource
This compoundCaco-2 Bidirectional PermeabilityEfflux Ratio (ER)0.8Low potential for being an efflux transporter substrate nih.gov

Membrane Permeation Studies

The ability of a compound to permeate biological membranes is a fundamental prerequisite for its oral absorption and distribution to target organs. In vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are standard tools for predicting a drug's passive diffusion and intestinal absorption potential in the early stages of drug discovery. researchgate.netnih.gov

The PAMPA model assesses a compound's ability to diffuse across a lipid-infused artificial membrane, providing a measure of its passive, transcellular permeability. sigmaaldrich.comyoutube.com The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express various transporters, thus modeling both passive and active transport mechanisms of the human intestinal epithelium. nih.govnih.gov

A neuronal nitric oxide synthase inhibitor incorporating the this compound scaffold has demonstrated excellent permeability in both of these key in vitro models. nih.gov In a PAMPA designed to model the blood-brain barrier (PAMPA-BBB), the compound showed high permeability. nih.gov This was corroborated by results from the Caco-2 permeability assay, where it also exhibited high permeability. nih.gov High permeability in these assays is a strong indicator of efficient passive diffusion across cellular barriers, suggesting a high potential for good oral absorption and central nervous system penetration. nih.gov

Compound MoietyAssayParameterValue (x 10⁻⁶ cm s⁻¹)Permeability ClassificationSource
This compoundPAMPA-BBBPₑ16.3Excellent nih.gov
This compoundCaco-2Pₐₚₚ17.0Excellent nih.gov

Future Research Directions and Uncharted Territories for 2 3,4 Difluorophenyl Azetidine

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The development of efficient and innovative synthetic routes to 2-(3,4-difluorophenyl)azetidine is a cornerstone of future research. Current efforts are focused on overcoming the limitations of traditional multi-step syntheses, which often involve protecting groups and harsh reaction conditions. A key area of investigation is the use of novel catalytic systems to streamline the synthesis of the azetidine (B1206935) core. This includes the exploration of photoredox catalysis, which utilizes visible light to drive chemical reactions under mild conditions, offering a more environmentally friendly approach.

Furthermore, the development of stereoselective catalytic methods is paramount for accessing specific enantiomers of this compound, which can exhibit distinct biological activities. This involves the design of chiral catalysts that can control the three-dimensional arrangement of atoms during the ring-forming reaction. Another promising avenue is the application of continuous flow chemistry, which can offer improved reaction control, scalability, and safety compared to traditional batch processes.

Synthetic MethodologyResearch FocusPotential Advantages
Photoredox Catalysis Utilization of visible light to initiate ring formation.Milder reaction conditions, improved sustainability.
Stereoselective Catalysis Design of chiral catalysts for enantiomerically pure products.Access to specific stereoisomers with potentially different biological activities.
Continuous Flow Chemistry Implementation of continuous manufacturing processes.Enhanced reaction control, scalability, and safety.

Development of Advanced Derivatization and Functionalization Strategies

Future research will heavily emphasize the development of sophisticated strategies for the derivatization and functionalization of the this compound scaffold. A significant focus is on late-stage functionalization, a technique that introduces chemical diversity at the final steps of a synthetic sequence. This approach allows for the rapid generation of a library of analogs from a common intermediate, accelerating the exploration of structure-activity relationships (SAR).

A particularly promising area is the direct C-H functionalization of the azetidine ring. This would enable the introduction of various substituents at specific positions without the need for pre-functionalized starting materials, thereby increasing synthetic efficiency. Additionally, researchers are exploring novel methods for functionalizing the nitrogen atom of the azetidine ring beyond simple alkylation or acylation, aiming to introduce more complex and functionally diverse groups. The development of bioorthogonal reactions, which can occur in biological systems without interfering with native processes, also presents an exciting frontier for the targeted labeling and study of azetidine-containing molecules in a biological context.

Derivatization StrategyObjectivePotential Impact
Late-Stage Functionalization Introduce diverse chemical groups in the final synthetic steps.Rapid generation of analog libraries for SAR studies.
C-H Functionalization Directly modify C-H bonds on the azetidine ring.Increased synthetic efficiency and access to novel derivatives.
Novel N-Functionalization Introduce complex and diverse moieties on the nitrogen atom.Expansion of chemical space and modulation of properties.
Bioorthogonal Chemistry Enable chemical modifications in a biological environment.Targeted labeling and in-situ studies of azetidine-containing probes.

Integration of Artificial Intelligence and Machine Learning in Azetidine Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of novel azetidine-based compounds. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new molecular designs. Generative AI models can be employed for the de novo design of this compound derivatives with optimized properties, such as enhanced target affinity or improved pharmacokinetic profiles.

Machine learning algorithms can also be trained to predict the biological activity, toxicity, and other important properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. This predictive capability can significantly reduce the time and resources required for drug discovery. Furthermore, AI can assist in retrosynthetic analysis, helping chemists to devise the most efficient and practical synthetic routes to target molecules.

AI/ML ApplicationDescriptionBenefit in Azetidine Research
De Novo Design Generative models create novel molecular structures.Proposing new this compound analogs with desired properties.
Predictive Modeling Algorithms predict biological and physicochemical properties.Prioritizing synthetic efforts on the most promising candidates.
Retrosynthetic Analysis AI suggests optimal synthetic pathways.Accelerating the development of efficient routes to target azetidines.

Expansion of Molecular Target Space and Biological Applications Beyond Current Scope

While this compound has shown promise in certain therapeutic areas, there is a vast, largely unexplored landscape of potential molecular targets and biological applications. Future research will aim to broaden the scope of its utility. The unique conformational constraints imposed by the strained azetidine ring make it an attractive scaffold for targeting challenging protein-protein interactions (PPIs), which are implicated in numerous diseases. The rigid nature of the azetidine can provide a structural anchor to design potent and selective inhibitors of these interactions.

Another exciting avenue is the development of this compound-based chemical probes and diagnostic agents. The difluorophenyl group is particularly amenable to radiolabeling with fluorine-18, a positron-emitting isotope used in positron emission tomography (PET) imaging. This could enable the development of novel PET tracers for the non-invasive visualization and quantification of biological targets in vivo. Furthermore, the exploration of this scaffold in neglected diseases and as a component of proteolysis-targeting chimeras (PROTACs) represents a significant area for future investigation.

Challenges and Opportunities in Harnessing Azetidine Strain for Chemical Innovation

The inherent ring strain of the azetidine core presents both significant challenges and unique opportunities for chemical innovation. This strain makes the four-membered ring susceptible to ring-opening reactions, which can be a synthetic liability if not properly controlled. However, this reactivity can also be harnessed as a powerful tool for the construction of complex acyclic molecules. The development of selective and catalytic ring-opening methodologies is an active area of research that could unlock new avenues in synthetic chemistry.

A major challenge lies in developing robust synthetic methods that can tolerate the strained azetidine ring while allowing for its selective functionalization. Overcoming this will require the design of mild and highly specific reaction conditions. The opportunity lies in leveraging the conformational rigidity of the azetidine ring to pre-organize substituents in a way that enhances binding to biological targets. A deeper understanding of how the ring strain influences molecular conformation and reactivity will be crucial for fully realizing the potential of this compound in medicinal chemistry and beyond.

Q & A

Basic: What synthetic routes are recommended for 2-(3,4-difluorophenyl)azetidine, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Route 1: Reaction of 3,4-difluorophenyl derivatives (e.g., benzyl chloride) with azetidine under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF at room temperature or mild heating (40–60°C). Yield optimization requires precise stoichiometry and inert atmosphere .
  • Route 2: Use of transition-metal catalysts (e.g., Pd) for cross-coupling, though this may introduce impurities requiring column chromatography for purification.

Key factors affecting yield/purity:

  • Solvent polarity: Polar aprotic solvents enhance nucleophilicity but may increase side reactions.
  • Base strength: Strong bases (NaH) accelerate reaction rates but risk azetidine ring degradation.
  • Temperature control: Elevated temperatures (>60°C) reduce enantiomeric purity due to racemization .

Basic: How does the azetidine ring’s structure influence reactivity and biological interactions?

Answer:
The azetidine ring (4-membered cyclic amine) confers:

  • Steric constraints: Limits conformational flexibility, enhancing target selectivity in receptor binding (e.g., GPCRs or enzymes).
  • Electronic effects: The lone pair on nitrogen participates in hydrogen bonding, critical for interactions with catalytic sites in enzymes like kinases .
  • Metabolic stability: Smaller ring size compared to pyrrolidine reduces susceptibility to oxidative metabolism, improving half-life in vivo .

Structural comparison with analogs:

Substituent Biological Activity Metabolic Stability
3,4-DifluoroHigh affinity for CNS targetsModerate (CYP2D6 resistance)
3,4-DichloroReduced solubilityHigh (chlorine hinders oxidation)
3,4-DimethylLower binding specificityPoor (rapid demethylation)

Advanced: What strategies optimize scalability of this compound synthesis while maintaining enantiomeric purity?

Answer:

  • Continuous flow chemistry: Reduces reaction time and improves heat management, critical for large-scale synthesis. Example: Microreactors with residence time <5 minutes achieve >90% yield .
  • Chiral resolution: Use of (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis to preserve enantiopurity.
  • In-line analytics: FTIR or HPLC monitoring detects intermediates, enabling real-time adjustments to prevent racemization .

Challenges:

  • Cost of chiral catalysts.
  • Solvent recovery in continuous systems.

Advanced: How do fluorination patterns affect pharmacokinetics compared to chloro/methyl analogs?

Answer:
Fluorine’s electronegativity and small atomic radius:

  • Lipophilicity (LogP): this compound has LogP ~2.1, enhancing blood-brain barrier penetration vs. chloro (LogP ~2.8) or methyl (LogP ~1.5) analogs.
  • Metabolic stability: Fluorine resists CYP450 oxidation, increasing half-life (t₁/₂ = 6.2 h in mice) vs. methyl analogs (t₁/₂ = 2.1 h) .
  • Solubility: Fluorine’s polar hydrophobicity balances aqueous and lipid solubility, improving oral bioavailability (F = 65% vs. 40% for dichloro derivatives) .

Methodological: What analytical techniques best characterize this compound?

Answer:

  • NMR (¹H/¹⁹F): Confirms substitution pattern and purity. Example: ¹⁹F NMR shows distinct shifts at δ -118 ppm (C3-F) and -122 ppm (C4-F) .
  • X-ray crystallography: Resolves stereochemistry and crystal packing (e.g., monoclinic P21/c space group with β = 111.02°) .
  • HPLC-MS: Quantifies purity (>98%) and detects trace impurities (e.g., azetidine N-oxide byproducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.